2-Furancarboxamide, 5-bromo-N-3-pyridinyl-
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Overview
Description
2-Furancarboxamide, 5-bromo-N-3-pyridinyl- is a chemical compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol. This compound is characterized by the presence of a furan ring, a bromine atom, and a pyridine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild and functional group-tolerant reaction conditions . The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, 5-bromo-N-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxamide, 5-bromo-N-3-pyridinyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furancarboxamide
- 2-Furancarboxamide, 5-bromo-N-3-pyridinyl-
Uniqueness
2-Furancarboxamide, 5-bromo-N-3-pyridinyl- stands out due to its unique combination of a furan ring, a bromine atom, and a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-pyridin-3-ylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c11-9-4-3-8(15-9)10(14)13-7-2-1-5-12-6-7/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUBBYMZGJIYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195727 |
Source
|
Record name | 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43151-32-2 |
Source
|
Record name | 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043151322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Furancarboxamide, 5-bromo-N-3-pyridinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40195727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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